1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione
Description
1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione is an anthraquinone derivative characterized by a central anthracene-9,10-dione scaffold substituted with an amino group at position 1 and a naphthalen-2-ylamino group at position 2. The naphthyl substituent enhances hydrophobicity, which may influence binding affinity and pharmacokinetic properties compared to simpler phenyl-substituted analogs .
Properties
CAS No. |
88653-22-9 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2 |
InChI Key |
NQYPFUVHXIDISB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis generally involves nucleophilic aromatic substitution or condensation reactions starting from 1,4-dihydroxyanthracene-9,10-dione (quinizarin) or its derivatives. Key steps include:
- Conversion of hydroxy groups to amino groups via reaction with primary amines.
- Introduction of the naphthalen-2-ylamino group at the 4-position through nucleophilic substitution or coupling reactions.
- Control of reaction conditions to avoid bis-substitution or over-reduction.
Stepwise Synthetic Route
A typical preparation involves the following steps:
Starting Material Preparation
Use of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) or a mixture with its leuco form (2,3-dihydro-1,4-dihydroxyanthraquinone) as the substrate. The leuco form can be generated in situ by reduction with zinc dust or sodium dithionite to enhance reactivity.Amination Reaction
Reaction of the hydroxy groups with primary aromatic amines, specifically naphthalen-2-ylamine, in the presence of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) to promote nucleophilic substitution of the hydroxy group at position 4 with the naphthalen-2-ylamino group.Selective Monoamination
Conditions are optimized to favor mono-substitution at the 4-position while retaining the amino group at the 1-position. The amino group at position 1 can be introduced either prior to or after the 4-position substitution, often via direct amination or reduction of a nitro precursor.Purification and Characterization
The crude product is purified by recrystallization or chromatographic methods. Characterization is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm structure and purity.
Alternative Synthetic Strategies
Condensation with Amines Under Oxidative Conditions : Some protocols involve treatment of 1,4-dihydroxyanthracene-9,10-dione with amines in the presence of oxidizing agents like iodobenzene diacetate to facilitate amination.
Use of Acyl Chloride Intermediates : Preparation of aminoanthraquinone derivatives can also proceed via acyl chloride intermediates, where anthraquinone derivatives are converted to reactive acyl chlorides which then react with amines such as naphthalen-2-ylamine to form the target compound.
Reaction Conditions and Parameters
Yields and Purity
- Amination reactions typically yield 70-90% of the desired mono-substituted aminoanthraquinone derivatives under optimized conditions.
- Purity is confirmed by melting point analysis, FT-IR, NMR, and mass spectrometry.
- The presence of leucoquinizarin in the starting mixture influences reaction efficiency and product yield.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of N-methyl-2-pyrrolidone as solvent enhances reaction rates and yields compared to traditional solvents like alcohols or water.
- Mixtures of quinizarin and its leuco form improve nucleophilicity and facilitate amination.
- Avoidance of bis-adduct formation is critical; this is managed by controlling amine equivalents and reaction time.
- Characterization data confirm the regioselectivity of substitution at positions 1 and 4.
- The prepared compound shows potential for applications in dyes and pharmaceuticals, making efficient synthesis important.
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that amino-anthracenedione derivatives, including 1-amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione, demonstrate significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The structure of these compounds allows them to interact with microbial cells effectively, leading to their potential use in developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Derivatives of 9,10-anthracenedione are known for their ability to induce apoptosis in cancer cells. Studies have highlighted that modifications in the amino groups can enhance the cytotoxic effects against various cancer cell lines . For instance, certain derivatives exhibit potent activity against breast and lung cancer cells by disrupting cellular processes essential for tumor growth.
Antiviral Properties
this compound has been investigated for its antiviral efficacy. Some derivatives have shown activity against viruses such as HIV and herpes simplex virus (HSV), making them candidates for further development as antiviral agents . The mechanism involves the inhibition of viral replication and interference with viral entry into host cells.
Analytical Applications
Dyes and Indicators
The compound is also utilized in the production of dyes due to its vibrant color properties. Amino-anthracenediones are key intermediates in synthesizing dyes used in textiles and biological staining . Their ability to form complexes with metal ions makes them useful as indicators in analytical chemistry.
Fluorescent Probes
Due to their fluorescent properties, derivatives of this compound are being explored as fluorescent probes in biological imaging. Their structural modifications can enhance fluorescence intensity and stability, making them suitable for live-cell imaging applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. In anticancer research, it has been shown to inhibit key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. The compound’s ability to intercalate into DNA also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Receptor Antagonism
- PSB-0739 (1-amino-4-[4-phenylamino-3-sulfophenylamino]-anthracene-2-sulfonate): Key Difference: Contains a sulfonated phenylamino group instead of naphthyl. Activity: Exhibits a Ki of 24.9 nM as a P2X receptor antagonist, with non-cytotoxicity in melanoma and astrocytoma cell lines . Pharmacological Advantage: Sulfonate groups improve solubility, enhancing bioavailability compared to the hydrophobic naphthyl group in the target compound .
- PSB-10211 (1-amino-4-[3-(4,6-dichlorotriazinylamino)phenylamino]-anthracene-2-sulfonate): Key Difference: Features a dichlorotriazine-substituted phenylamino group. Activity: Acts as a P2X2-selective antagonist (nanomolar range), suggesting that halogenation enhances receptor specificity .
Comparison Insight : The naphthyl group in the target compound may confer stronger π-π stacking interactions in hydrophobic binding pockets but could reduce aqueous solubility relative to sulfonated or halogenated analogs .
Bromination Reactivity
Aminoantbraquinone derivatives undergo bromination under oxidative conditions. Key comparisons include:
- 1-Aminoanthracene-9,10-dione (1a): Achieves 95% conversion to dibrominated product using nonanebis(peroxoic acid) .
- Electron-Deficient Derivatives (e.g., 1h, 1i) :
- Target Compound: The electron-donating naphthylamino group likely enhances bromination reactivity compared to electron-withdrawing substituents. However, steric hindrance from the bulky naphthyl group may slow reaction kinetics .
Antiviral Potential (Molecular Docking)
Mitoxantrone-related anthraquinones (e.g., Compound 7 in ) were studied for binding to monkeypox virus proteins.
- Compound 7 (1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Binding Affinity: Demonstrated strong interactions with vaccinia virus thymidylate kinase (PDB: 2V54) due to multiple hydrogen bonds from hydroxyethylamino groups .
Pharmacological and Chemical Profiles
Table 1: Comparative Properties of Selected Anthraquinones
Biological Activity
1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C_{16}H_{13}N_{2}O_{2}
Molecular Weight : 251.28 g/mol
CAS Number : 344780-86-5
LogP : 3.24 (indicating moderate lipophilicity)
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that yield derivatives with distinct biological properties. For instance, unsymmetrically substituted anthracene derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines .
The biological activity of this compound primarily revolves around its interaction with DNA. Studies indicate that anthracene derivatives can intercalate into DNA, leading to the disruption of replication and transcription processes. This mechanism is crucial for their antitumor effects as it can induce apoptosis in cancer cells .
Biological Activity
-
Antitumor Activity :
- A series of studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various tumor cell lines, including L1210 leukemia cells. In vitro assays reveal that these compounds can inhibit cell growth effectively .
- The structure-activity relationship (SAR) indicates that modifications at the amino groups enhance the cytotoxic effects, particularly those with longer alkyl chains .
- DNA Binding :
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of several aminoanthraquinone derivatives against human cancer cell lines. The results indicated that compounds with naphthalene substitutions had enhanced cytotoxic effects compared to their unsubstituted counterparts. The study concluded that structural modifications significantly impact biological activity and should be considered in future drug design .
Case Study 2: Mechanistic Insights
Research investigating the mechanism of action revealed that this compound induces apoptosis through the activation of caspase pathways in cancer cells. This process was confirmed through flow cytometry and Western blot analysis, highlighting the compound's potential as a therapeutic agent in oncology .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione?
The synthesis typically involves sequential functionalization of the anthracene core:
- Nitration : Anthracene is nitrated at the 1-position to form 1-nitroanthracene .
- Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation or tin(II) chloride in HCl, yielding 1-aminoanthracene .
- Substitution : A hydroxy group is introduced at the 4-position via nucleophilic substitution under basic conditions (e.g., NaOH/ethanol) .
- Amination : The amino group undergoes coupling with 2-naphthylamine using Buchwald-Hartwig conditions (e.g., Pd catalysts, ligands like XPhos) to introduce the naphthalen-2-ylamino moiety .
Key Considerations: Reaction temperatures, solvent polarity (e.g., THF vs. DMF), and catalyst efficiency significantly impact yields.
Q. How can the purity and structure of this compound be confirmed post-synthesis?
Q. What solvent systems are optimal for recrystallizing this compound?
- Polar Solvents : DMF/water mixtures (1:3 v/v) yield needle-like crystals.
- Nonpolar Solvents : Toluene/hexane (1:1) enhances crystal uniformity.
Note: Solubility in DMSO (>50 mg/mL) facilitates biological testing .
Advanced Research Questions
Q. What strategies optimize the introduction of naphthylamino groups in anthraquinone derivatives?
- Catalytic Systems : Pd(OAc)₂ with XPhos ligand in toluene at 110°C improves coupling efficiency (yield: 75–85%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining yields >80% .
- Steric Effects : Bulky substituents on the anthracene core may require adjusted ligand ratios (e.g., 1:2 Pd:ligand) .
Q. How do electronic effects of substituents influence the photophysical properties of such compounds?
- Electron-Donating Groups (e.g., -NH₂) : Redshift absorption/emission spectra (λmax ~ 450 nm) due to extended conjugation .
- Electron-Withdrawing Groups (e.g., -Cl) : Quench fluorescence but enhance redox activity (E½ = -0.5 V vs. Ag/AgCl) .
- Naphthyl vs. Phenyl Substituents : Naphthyl groups increase molar absorptivity (ε = 15,000 M⁻¹cm⁻¹) due to enhanced π-stacking .
Q. How to resolve contradictions in spectroscopic data when analyzing derivatives?
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic susceptibility at C-4 (Mulliken charge: -0.32) .
- Molecular Dynamics : Simulate solvent effects on reaction barriers (e.g., THF stabilizes transition states better than ethanol) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
